Thiazolo[5,4-h]isoquinoline-2,5-diamine
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Overview
Description
Thiazolo[5,4-h]isoquinoline-2,5-diamine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a thiazole ring fused with an isoquinoline ring, with two amine groups attached at the 2 and 5 positions. The presence of these functional groups and the fused ring system endows the compound with interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[5,4-h]isoquinoline-2,5-diamine typically involves the reaction of dithiooxamide with 2-halobenzaldehydes. This method is well-documented and allows for the selective formation of thiazolo[5,4-h]isoquinolines . The reaction conditions often include the use of lanthanum(III) triflate as a catalyst, which favors the formation of the desired product . The nature, number, and position of substituents on the aldehyde significantly impact the reaction outcome .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Thiazolo[5,4-h]isoquinoline-2,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the ring system.
Substitution: The amine groups and other positions on the ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium ferricyanide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the ring .
Scientific Research Applications
Thiazolo[5,4-h]isoquinoline-2,5-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of thiazolo[5,4-h]isoquinoline-2,5-diamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or bacterial growth . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-c]isoquinolines: These compounds share a similar fused ring system but differ in the position of the thiazole ring fusion.
Thiazolo[4,5-d]thiazoles: These compounds have a similar thiazole ring but are fused with a different heterocyclic system.
Thiazolo[5,4-b]pyridines: These compounds have a thiazole ring fused with a pyridine ring and exhibit different chemical and biological properties.
Uniqueness
Thiazolo[5,4-h]isoquinoline-2,5-diamine is unique due to its specific ring fusion and the presence of two amine groups at the 2 and 5 positions. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
35317-91-0 |
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Molecular Formula |
C10H8N4S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
[1,3]thiazolo[5,4-h]isoquinoline-2,5-diamine |
InChI |
InChI=1S/C10H8N4S/c11-7-3-8-9(14-10(12)15-8)6-4-13-2-1-5(6)7/h1-4H,11H2,(H2,12,14) |
InChI Key |
IQLYCMQTKMFFBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=CC3=C2N=C(S3)N)N |
Origin of Product |
United States |
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